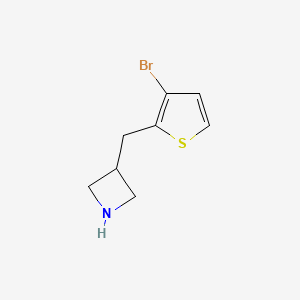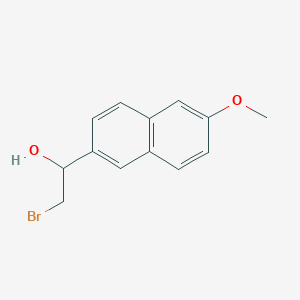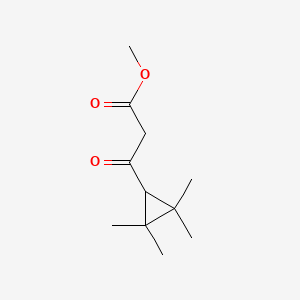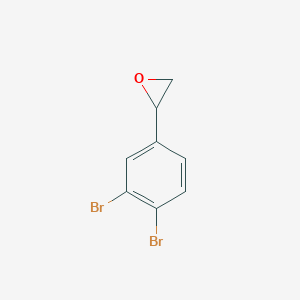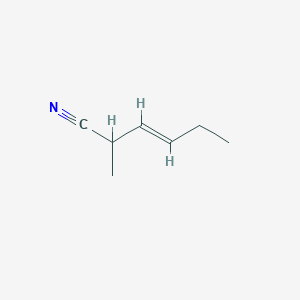
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is a chiral amino alcohol that features a nitro group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol can be achieved through the asymmetric Henry reaction (also known as the nitroaldol reaction) of nitromethane with substituted aromatic aldehydes. This reaction is catalyzed by chiral bis(β-amino alcohol)-copper(II) acetate complexes in ethanol at ambient temperature. The reaction conditions are mild, and the process yields high enantiomeric purity and excellent chemical yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of robust catalytic systems that ensure high efficiency and selectivity. The use of green solvents and base-free reactions are preferred to minimize environmental impact and enhance sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding nitro ketones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro ketones
Reduction: Diamines
Substitution: Various substituted amino alcohols
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. In catalytic reactions, the chiral amino alcohol acts as a ligand, coordinating with metal ions to form highly enantioselective catalysts. These catalysts facilitate the formation of carbon-carbon bonds in asymmetric synthesis, leading to the production of enantiomerically enriched molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (s)-2-Amino-2-(3-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(4-nitrophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- (s)-2-Amino-2-(2-bromophenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2-nitrophenyl)ethan-1-ol is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it undergoes. The specific arrangement of functional groups in this compound allows for selective interactions in catalytic processes, making it a valuable chiral building block in asymmetric synthesis .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-7(5-11)6-3-1-2-4-8(6)10(12)13/h1-4,7,11H,5,9H2/t7-/m1/s1 |
InChI-Schlüssel |
ZVFTWSQDUOJVMD-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@@H](CO)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


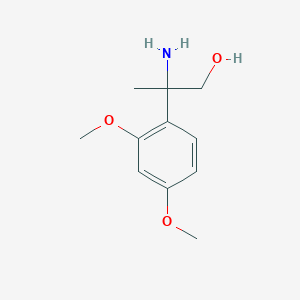
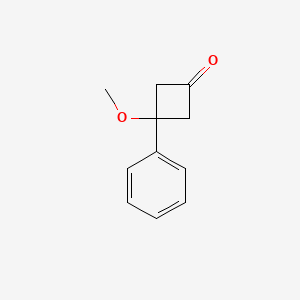
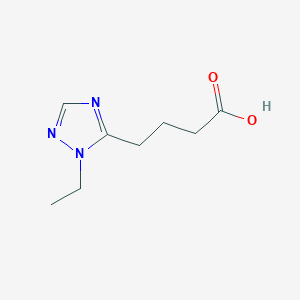
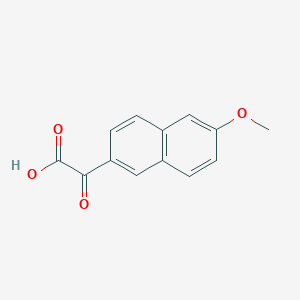

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
